N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide
Description
N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a thiazolidinone derivative characterized by a 4-oxo-1,3-thiazolidin-2-ylidene core substituted with a 4-chlorophenyl group at position 3 and a benzamide moiety at position 2. The (2Z) configuration indicates the geometry of the exocyclic double bond, which is critical for maintaining planarity and influencing biological interactions. Benzamide substituents are known to contribute to hydrogen-bonding interactions, which may improve target binding affinity.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-6-8-13(9-7-12)19-14(20)10-22-16(19)18-15(21)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKOHMDGOJTWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, and potential applications based on various research findings.
1. Synthesis of the Compound
The synthesis of this compound involves several steps that typically include the condensation of thiosemicarbazides with appropriate aldehydes or ketones. The compound's structure features a thiazolidine ring, which is known for its biological activity.
2.1 Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit potent antimicrobial properties. For instance, a study evaluated a series of thiazolidine derivatives against various bacterial and fungal strains. The results indicated that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 4d | 10.7–21.4 μmol/mL | 21.4–40.2 μmol/mL |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
The best activity was exhibited by compound 4d, which showed an MIC range of 10.7–21.4 μmol/mL against various pathogens .
2.2 Cytotoxicity and Anticancer Activity
In addition to antimicrobial properties, thiazolidine derivatives have been investigated for their anticancer potential. A study highlighted that certain derivatives inhibited the growth of cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects on tumor cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the thiazolidine ring contributes to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance and cancer proliferation.
Case Study 1: Antimicrobial Screening
A comprehensive screening was conducted on a library of thiazolidine derivatives, including this compound. The study found that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiazolidine derivatives in vitro. The results demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspases, highlighting their potential as therapeutic agents in cancer treatment .
Chemical Reactions Analysis
Multicomponent Reactions (MCRs)
Thiazolidinones are often synthesized via MCRs involving aldehydes, amines, and thioglycolic acid (TGA). For example:
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Reactants : 4-Chlorobenzaldehyde, benzamide, and TGA.
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Catalyst : Nano-CoFe₂O₄@SiO₂/PrNH₂ nanoparticles enable one-pot synthesis at 80°C with 85% yield .
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Mechanism : Imine formation followed by sulfur attack and cyclization (Pathway A in Scheme 17 of ).
Electrophilic Reactivity
The exocyclic double bond (C=N) in the thiazolidinone ring undergoes nucleophilic additions:
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Example : Reaction with hydrazine derivatives forms hydrazone adducts, which are precursors for bioactive molecules .
Cycloaddition Reactions
The thiazolidinone scaffold participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocyclic systems .
Substituent-Specific Reactivity
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4-Chlorophenyl Group : Resistant to electrophilic substitution due to electron-withdrawing Cl, but undergoes Suzuki-Miyaura coupling under palladium catalysis .
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Benzamide Moiety : Hydrolyzes under acidic conditions to yield benzoic acid derivatives .
Catalytic Systems and Reaction Conditions
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The 4-chlorophenyl group in the target compound is a hallmark of several bioactive thiazolidinones. For example:
- Compound 5d (N-(2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)pyridine-4-carboxamide) and 5f (4-nitrophenyl analogue) demonstrated anti-inflammatory activity in carrageenan-induced edema models, with 5d showing superior efficacy due to balanced electronic and steric effects .
- Compound C4 (a 4-chlorophenyl thiazolidinone derivative) exhibited significant antibacterial activity, attributed to the electron-withdrawing nature of the chloro substituent, which enhances electrophilic interactions with bacterial targets .
These findings align with the hypothesis that electron-withdrawing groups (e.g., Cl, NO₂) improve bioactivity by stabilizing the thiazolidinone ring and enhancing receptor binding .
Thiazolidinone vs. Dihydrothiazole Derivatives
Structural modifications to the heterocyclic core significantly impact activity. For instance:
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () features a partially saturated dihydrothiazole ring.
Anti-Inflammatory and Antimicrobial Activities
- Anti-inflammatory: Thiazolidinones with 4-chlorophenyl (5d) and 4-nitrophenyl (5f) groups reduced edema by 62% and 58%, respectively, in rat models, highlighting substituent-dependent efficacy .
- Antimicrobial : Derivatives like 3a (benzyl-substituted) and 3b (phenyl-substituted) showed antifungal activity, with melting points correlating with purity and crystallinity, critical for formulation .
Spectroscopic and Crystallographic Comparisons
- IR/NMR: Thiazolidinones exhibit C=O stretches at 1739–1747 cm⁻¹ and C=N stretches at 1547–1608 cm⁻¹. The –SCH₂ protons resonate at 3.88–4.74 ppm in $ ^1H $ NMR, confirming ring formation .
- Crystallography: The Z-configuration of exocyclic double bonds in thiazolidinones (e.g., ) ensures planar geometry, facilitating π-π stacking and hydrogen bonding in crystal packing, which may mimic biological interactions .
Q & A
Q. What are the standard synthetic routes for N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide, and how are reaction conditions optimized?
The compound is typically synthesized via condensation of a thiazolidinone precursor with substituted benzaldehyde derivatives under reflux conditions. For example, analogous compounds are prepared by reacting a hydrazine-carboxamide intermediate with 4-chlorobenzaldehyde in ethanol or methanol under reflux (6–12 hours) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios (1:1 to 1:1.2 molar ratios of aldehyde to precursor) to maximize yield (typically 35–75%). Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. How is the purity and structural identity of this compound validated?
Purity is assessed using HPLC with C18 columns (e.g., retention times 7–13 minutes under isocratic conditions with acetonitrile/water) . Structural confirmation relies on:
- IR spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹ for thiazolidinone and benzamide) and C=N stretches (~1600 cm⁻¹) .
- 1H NMR : Diagnostic signals include aromatic protons (δ 7.2–8.1 ppm), thiazolidinone CH2/CH3 groups (δ 2.5–4.0 ppm), and hydrazone NH (δ 10–12 ppm) .
- HR-MS : Molecular ion peaks matching exact mass (e.g., [M+H]+ calculated for C16H12ClN3O2S: 346.0415) .
Q. What in vitro assays are used to screen this compound for biological activity?
Standard protocols include:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines .
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation after 48-hour exposure .
- Enzyme inhibition : Spectrophotometric assays (e.g., COX-2 inhibition via prostaglandin E2 quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
